molecular formula C8H8F3NO2 B012950 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone CAS No. 110658-87-2

2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone

Cat. No. B012950
M. Wt: 207.15 g/mol
InChI Key: BDRFKTWBFMRZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone, also known as TFAOE, is an organic compound that has attracted attention in scientific research due to its unique chemical structure and potential applications in various fields. TFAOE is a cyclic ketone that contains a trifluoromethyl group and a bicyclic oxa-azabicyclooctene ring system. In

Mechanism Of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone is not fully understood, but it is believed to involve the interaction of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone with specific targets in cells or tissues. 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been shown to have potent cytotoxic activity against cancer cells, which may be due to its ability to induce apoptosis or cell death. In addition, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

Biochemical And Physiological Effects

2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and modulate the expression of genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone can inhibit tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. However, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone in the laboratory, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the study of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone. One direction is to investigate the molecular targets of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone and its mechanism of action in more detail. Another direction is to explore the potential applications of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone in other fields such as catalysis and materials science. Furthermore, the development of new derivatives of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone with improved properties and reduced toxicity may also be an interesting area of research.

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone involves the reaction of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene with trifluoroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom in the trifluoroacetyl chloride by the nitrogen atom in the bicyclic ring system. The resulting product is 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone, which can be purified by column chromatography.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone can be used as a versatile building block for the synthesis of complex molecules due to its unique chemical structure. In medicinal chemistry, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been explored for its potential applications in the development of new materials with unique properties.

properties

CAS RN

110658-87-2

Product Name

2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2

InChI Key

BDRFKTWBFMRZCP-UHFFFAOYSA-N

SMILES

C1CC2C=CC1N(O2)C(=O)C(F)(F)F

Canonical SMILES

C1CC2C=CC1N(O2)C(=O)C(F)(F)F

synonyms

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)- (9CI)

Origin of Product

United States

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